1-(3,4-Dimethoxyphenyl)-3-[1-(3,4-dimethoxyphenyl)ethyl]urea
Description
N-(3,4-dimethoxyphenyl)-N’-[1-(3,4-dimethoxyphenyl)ethyl]urea: is an organic compound characterized by the presence of two 3,4-dimethoxyphenyl groups connected through a urea linkage
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[1-(3,4-dimethoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-12(13-6-8-15(23-2)17(10-13)25-4)20-19(22)21-14-7-9-16(24-3)18(11-14)26-5/h6-12H,1-5H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPFNOBENSGAHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-N’-[1-(3,4-dimethoxyphenyl)ethyl]urea typically involves the reaction of 3,4-dimethoxyaniline with an isocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the urea linkage, potentially breaking it down into the corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: N-(3,4-dimethoxyphenyl)-N’-[1-(3,4-dimethoxyphenyl)ethyl]urea is used as a building block in organic synthesis, particularly in the development of novel materials and polymers.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and protein binding due to its unique structural features.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with specific biological activities. Its structural similarity to certain bioactive molecules makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-N’-[1-(3,4-dimethoxyphenyl)ethyl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s methoxy groups and urea linkage play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
- N-(3,4-dimethoxyphenyl)-N’-phenylurea
- N-(3,4-dimethoxyphenyl)-N’-[1-(4-methoxyphenyl)ethyl]urea
- N-(3,4-dimethoxyphenyl)-N’-[1-(3,4-dimethoxyphenyl)propyl]urea
Comparison: N-(3,4-dimethoxyphenyl)-N’-[1-(3,4-dimethoxyphenyl)ethyl]urea is unique due to the presence of two 3,4-dimethoxyphenyl groups, which confer specific electronic and steric properties. This makes it distinct from other similar compounds that may have different substituents or chain lengths, affecting their reactivity and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
